

Application Note: High-Resolution Mass Spectrometry for the Characterization of Dapagliflozin-d5

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Compound of Interest

Compound Name: Dapagliflozin-d5

Cat. No.: B585938

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] In quantitative bioanalytical studies, stable isotope-labeled internal standards are crucial for achieving accuracy and precision. **Dapagliflozin-d5**, a deuterium-labeled analog of Dapagliflozin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3] High-resolution mass spectrometry (HRMS) offers significant advantages for the characterization of such standards, providing confident structural confirmation through accurate mass measurements and detailed fragmentation analysis. This application note outlines a comprehensive protocol for the characterization of **Dapagliflozin-d5** using LC-HRMS.

Experimental Protocols

Sample Preparation (from Human Plasma)

This protocol describes a solid-phase extraction (SPE) method for the isolation of **Dapagliflozin-d5** from a human plasma matrix, a common procedure in bioanalytical method development.[4][5]

Materials:

- Human plasma
- **Dapagliflozin-d5** working solution
- 0.2% Formic acid in water
- Methanol
- Acetonitrile
- Mixed-mode solid-phase extraction (SPE) cartridges
- Centrifuge
- Vortex mixer

Procedure:

- To a 200 µL aliquot of human plasma, add 20 µL of the **Dapagliflozin-d5** working solution.
- Add 200 µL of 0.2% formic acid to the sample.^[4]
- Vortex the mixture to ensure complete mixing.
- SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 20% methanol in water solution to remove interferences.
- Elution: Elute the analyte with 1 mL of acetonitrile.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v acetonitrile and 5 mM ammonium acetate buffer).^{[4][5]}

- Vortex the reconstituted sample and transfer it to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from potential matrix components.

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column	Ace Phenyl (150 x 4.6 mm, 5 µm) or equivalent C18 column[4][5]
Mobile Phase A	5 mM Ammonium Acetate in Water[4][5]
Mobile Phase B	Acetonitrile[4][5]
Elution Mode	Isocratic
Composition	70% Mobile Phase B[4][5]
Flow Rate	0.8 mL/min[4][5]
Column Temperature	35°C[6]
Injection Volume	2 µL[4]
Run Time	5 minutes

High-Resolution Mass Spectrometry

HRMS analysis is performed for accurate mass measurement and fragmentation studies. Both positive and negative ionization modes can be utilized, though positive mode is often preferred for Dapagliflozin.[6][7]

Parameter	Condition
Mass Spectrometer	Q-Exactive, Orbitrap, or Q-TOF Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive[6]
Scan Mode	Full MS / dd-MS ² (Data-Dependent Acquisition)
Full MS Scan Range	m/z 100–1000
Resolution (Full MS)	70,000 FWHM
Resolution (MS/MS)	17,500 FWHM
Collision Energy	Stepped Normalized Collision Energy (NCE): 20, 30, 40 eV
Capillary Voltage	3.5 kV[6]
Source Temperature	350°C[6]

Data Presentation

High-Resolution Mass Spectral Data for Dapagliflozin-d5

The accurate mass measurement of the precursor ion allows for the confident determination of its elemental composition. **Dapagliflozin-d5** has a chemical formula of C₂₁H₂₀D₅ClO₆.^[8]

Parameter	Value
Chemical Formula	C ₂₁ H ₂₀ D ₅ ClO ₆
Theoretical Mass ([M+H] ⁺)	414.1716
Observed Mass ([M+H] ⁺)	User to input experimental value
Mass Error (ppm)	User to calculate based on observed mass
Adducts Observed	[M+H] ⁺ , [M+NH ₄] ⁺ , [M+Na] ⁺

Key Fragment Ions of Dapagliflozin-d5 from HRMS/MS

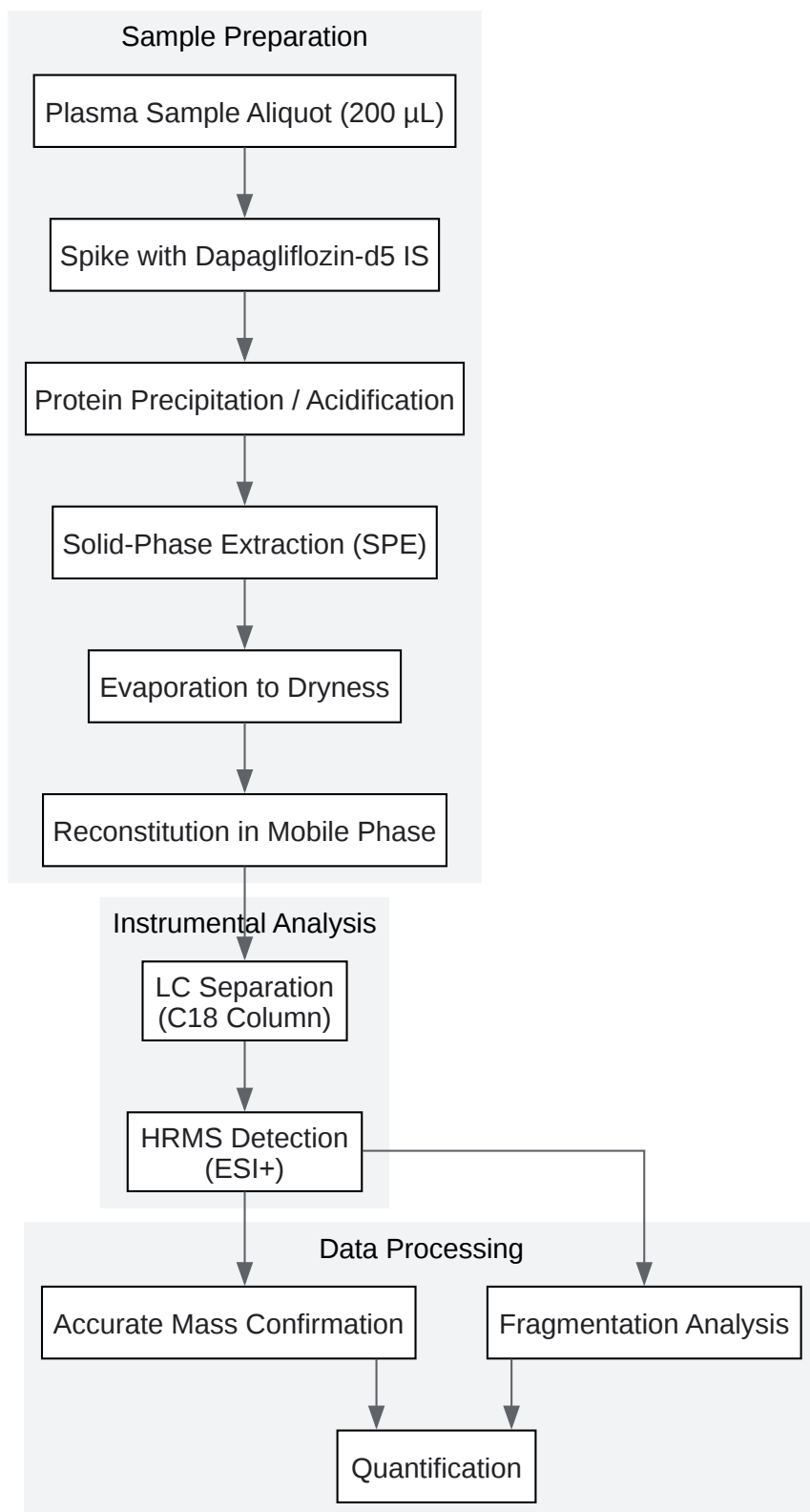
The fragmentation pattern provides structural confirmation. The d5 label is located on the ethoxy group, which influences the mass of fragments containing this moiety.[8]

Observed m/z	Theoretical m/z	Proposed Formula	Mass Error (ppm)	Proposed Structure
User to input	250.0429	$C_{13}H_8D_5O_2$	User to calculate	Deuterated ethoxy-benzyl fragment
User to input	194.0814	$C_{11}H_{15}O_4$	User to calculate	Glucosyl moiety
User to input	163.0390	C_7H_8ClO	User to calculate	Chloro-phenyl-methanol fragment

Visualizations

Experimental Workflow

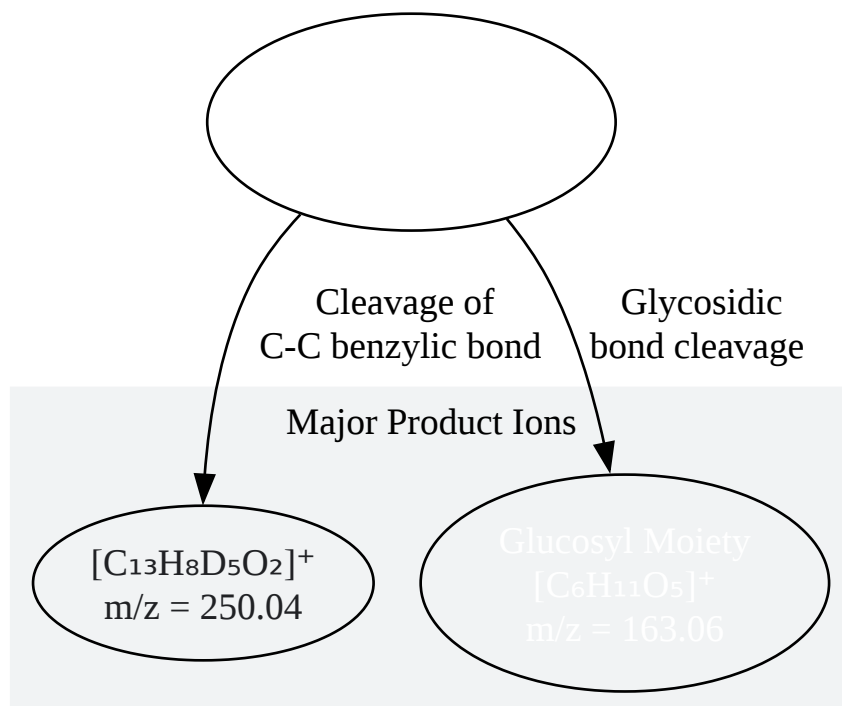
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.



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Caption: Workflow for **Dapagliflozin-d5** analysis.

Proposed Fragmentation Pathway of Dapagliflozin-d5



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